3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one
Description
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-15-8-9-18-14(11-15)12-16(20(23)25-18)19(22)21-10-4-6-13-5-2-3-7-17(13)21/h2-3,5,7-9,11-12H,4,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLOAUXBFCRVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroquinoline with 6-methoxychromen-2-one under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one have been studied for their efficacy against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, making them potential candidates for developing new antibiotics .
Anticancer Potential
Quinoline derivatives have been extensively investigated for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle proteins. This compound's ability to inhibit tumor growth in vitro and in vivo models has been documented, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases, and compounds like this compound have shown promise in reducing inflammatory markers in experimental models. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic effects in conditions such as arthritis and cardiovascular diseases .
Therapeutic Applications
Cardiovascular Health
Given the compound's anti-inflammatory properties, it has been explored for its potential benefits in cardiovascular health. Research indicates that it may help reduce atherosclerosis by modulating lipid profiles and decreasing vascular inflammation .
Neurological Disorders
The neuroprotective effects of quinoline derivatives are gaining attention in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which differentiates it from other chromen-2-one derivatives. Below is a comparative analysis based on substituent patterns, molecular properties, and reported applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
The 3,4-dihydroquinoline-carbonyl substituent introduces a planar aromatic system, which may enhance DNA intercalation or kinase inhibition, as seen in related quinoline hybrids .
Biological Implications: Chromen-2-one derivatives with carboxylate esters (e.g., Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) are often prodrugs, activated via hydrolysis . In contrast, the target compound’s stable carbonyl linkage suggests direct activity. Hydroxylated analogs (e.g., 6,7-dihydroxy-4-methyl-2H-chromen-2-one) exhibit radical-scavenging properties, but the target’s methoxy and quinoline groups may shift its mechanism toward receptor-mediated pathways .
Synthetic Challenges: The dihydroquinoline-carbonyl group requires multi-step synthesis, including Friedel-Crafts acylation or palladium-catalyzed coupling, which complicates scalability compared to simpler chromenones .
Biological Activity
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 299.30 g/mol. Its structure features a chromenone moiety fused with a quinoline derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 299.30 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents like DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, studies have indicated that it can inhibit tubulin polymerization, disrupting microtubule dynamics which is critical for cell division and growth .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines, leading to apoptosis. This effect is mediated through the downregulation of cyclins and CDKs .
- Antioxidant Activity : The presence of methoxy groups in its structure enhances its antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines such as MGC-803 (gastric carcinoma) and SGC-7901 (stomach cancer) with IC50 values ranging from 0.5 to 10 μM depending on the cell line tested .
Case Study: Tubulin Inhibition
A notable study highlighted the compound's ability to bind to the colchicine site on β-tubulin, effectively inhibiting tubulin polymerization. This interaction was confirmed through molecular docking studies which illustrated favorable binding interactions . The compound's ability to disrupt microtubule dynamics correlates with its observed antiproliferative effects.
Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MGC-803 | 0.4 | Tubulin polymerization inhibition |
| SGC-7901 | 0.5 | G2/M phase arrest |
| BGC-823 | 10 | Induction of apoptosis |
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one?
The compound can be synthesized via coupling reactions between functionalized quinoline and chromen-2-one precursors. Key steps include:
- Quinoline activation : Introduce the 3,4-dihydro-2H-quinoline moiety using cyclization reactions, as described for similar quinoline derivatives in .
- Chromen-2-one functionalization : Methoxy substitution at the 6-position is typically achieved via nucleophilic aromatic substitution or Friedel-Crafts alkylation under controlled conditions .
- Carbonyl linkage : The quinoline and chromen-2-one units are connected via a carbonyl group using reagents like phosgene or carbodiimides, followed by purification via column chromatography . Validation of intermediates requires spectroscopic methods (NMR, IR) and elemental analysis .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolves bond angles, torsion angles, and crystallographic packing (e.g., torsion angles reported in and for related quinoline-chromenone hybrids) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at C6, dihydroquinoline conformation) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) functional groups .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Antitumor assays : Test against cancer cell lines (e.g., HEPG2-1 liver carcinoma) using MTT or SRB assays, with IC50 values calculated as in for structurally related coumarin derivatives .
- Antimicrobial screens : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Enzyme inhibition studies : Target kinases or proteases via fluorometric/colorimetric assays, using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side products in the final coupling step?
- Reagent selection : Use coupling agents like EDCI/HOBt to reduce racemization and improve efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while low temperatures (−20°C to 0°C) suppress side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) improve regioselectivity .
- In-line monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Q. How should discrepancies in bioactivity data (e.g., variable IC50 values across studies) be addressed?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., HEPG2-1 cells in showed IC50 variability ±0.28 µM due to serum batch differences) .
- Validate compound stability : Use LC-MS to confirm integrity during biological assays, as hydrolysis of the carbonyl group or methoxy dealkylation may occur .
- Statistical rigor : Apply ANOVA or t-tests to assess significance, and report confidence intervals (e.g., ±SEM as in ) .
Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinase active sites (e.g., ATP-binding pockets) .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales, evaluating RMSD and binding free energies (MM-PBSA/GBSA) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .
Q. How can crystallographic data resolve conformational ambiguities in the dihydroquinoline moiety?
- Torsion angle analysis : Compare experimental values (e.g., C1—N1—C2—C3 = −176.86° in ) with DFT-optimized structures to identify strain or non-covalent interactions .
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., π-π stacking between quinoline and chromenone rings) .
- Twinned data refinement : Use SHELXL ( ) for high-resolution datasets to resolve overlapping electron density in polymorphic crystals .
Methodological Best Practices
- Experimental design : Follow factorial designs (e.g., 2^k designs in ) to evaluate multiple variables (temperature, catalyst loading) efficiently .
- Data validation : Triangulate spectroscopic, crystallographic, and computational results to confirm structural assignments .
- Reproducibility : Archive raw data (e.g., diffraction images, NMR FIDs) in public repositories like Zenodo or ICAT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
